Cas no 177533-41-4 ((4-Propylcyclohexyl)benzene)

(4-Propylcyclohexyl)benzene structure
(4-Propylcyclohexyl)benzene structure
Product Name:(4-Propylcyclohexyl)benzene
CAS No:177533-41-4
MF:C15H22
MW:202.335184574127
CID:66070
PubChem ID:12354321
Update Time:2025-04-18

(4-Propylcyclohexyl)benzene Chemical and Physical Properties

Names and Identifiers

    • (4-Propylcyclohexyl)benzene
    • (4-n-propylcyclohexyl)benzene; AG-H-55048; CTK3B8670; Benzene, (4-pentyl-1-cyclohexen-1-yl)-; AGN-PC-00NGLJ; (4-n-pentylcyclohexen-1-yl)-benzene; (4-n-pentylcyclohexenyl)benzene; trans-4-propylcyclohexylbenzene;
    • Trans-4-propylcyclohexylbenzene
    • NS00007260
    • Trans-4-Propylcyclohexyl-Benzene
    • FT-0690516
    • A851981
    • 61203-94-9
    • AKOS015917927
    • A812270
    • trans-(4-Propylcyclohexyl)benzene
    • AKOS015964013
    • (trans-4-n-propylcyclohexyl)benzene
    • (trans-4-Propylcyclohexyl)benzene
    • DTXSID401300263
    • 177533-41-4
    • PWGUTKLGUISGAE-CTYIDZIISA-N
    • Inchi: 1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3
    • InChI Key: PWGUTKLGUISGAE-UHFFFAOYSA-N
    • SMILES: C1(CCC)CCC(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 202.17226
  • Monoisotopic Mass: 202.172150702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.900
  • Boiling Point: 290 ºC
  • Flash Point: 124 ºC
  • PSA: 0
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